REACTION_CXSMILES
|
[CH3:1][N+:2]1([CH2:27][CH2:28][C:29]([O:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][O:37][C:38]([CH2:40][CH2:41][N+:42]2([CH3:67])[CH:51]([CH2:52][C:53]3[CH:54]=[CH:55][C:56]([O:61][CH3:62])=[C:57]([O:59][CH3:60])[CH:58]=3)[C:50]3[CH:49]=[C:48]([O:63][CH3:64])[C:47]([O:65][CH3:66])=[CH:46][C:45]=3[CH2:44][CH2:43]2)=[O:39])=[O:30])[CH:11]([CH2:12][C:13]2[CH:14]=[CH:15][C:16]([O:21][CH3:22])=[C:17]([O:19][CH3:20])[CH:18]=2)[C:10]2[CH:9]=[C:8]([O:23][CH3:24])[C:7]([O:25][CH3:26])=[CH:6][C:5]=2[CH2:4][CH2:3]1.[CH:68]1[CH:69]=[CH:70][C:71]([S:74]([O-:77])(=[O:76])=[O:75])=[CH:72][CH:73]=1.[CH:78]1[CH:79]=[CH:80][C:81]([S:84]([O-:87])(=[O:86])=[O:85])=[CH:82][CH:83]=1.ClCCl.C1(S(O)(=O)=O)C=CC=CC=1>CO>[CH3:67][N@@+:42]1([CH2:41][CH2:40][C:38]([O:37][CH2:36][CH2:35][CH2:34][CH2:33][CH2:32][O:31][C:29]([CH2:28][CH2:27][N@+:2]2([CH3:1])[C@H:11]([CH2:12][C:13]3[CH:14]=[CH:15][C:16]([O:21][CH3:22])=[C:17]([O:19][CH3:20])[CH:18]=3)[C:10]3[CH:9]=[C:8]([O:23][CH3:24])[C:7]([O:25][CH3:26])=[CH:6][C:5]=3[CH2:4][CH2:3]2)=[O:30])=[O:39])[C@H:51]([CH2:52][C:53]2[CH:54]=[CH:55][C:56]([O:61][CH3:62])=[C:57]([O:59][CH3:60])[CH:58]=2)[C:50]2[CH:49]=[C:48]([O:63][CH3:64])[C:47]([O:65][CH3:66])=[CH:46][C:45]=2[CH2:44][CH2:43]1.[CH:68]1[CH:69]=[CH:70][C:71]([S:74]([O-:77])(=[O:76])=[O:75])=[CH:72][CH:73]=1.[CH:78]1[CH:79]=[CH:80][C:81]([S:84]([O-:87])(=[O:86])=[O:85])=[CH:82][CH:83]=1 |f:0.1.2,6.7.8|
|
Name
|
atracurium besylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[N+]1(CCC=2C=C(C(=CC2C1CC=3C=CC(=C(C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N+]4(CCC=5C=C(C(=CC5C4CC=6C=CC(=C(C6)OC)OC)OC)OC)C.C=1C=CC(=CC1)S(=O)(=O)[O-].C=1C=CC(=CC1)S(=O)(=O)[O-]
|
Name
|
atracurium besylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[N+]1(CCC=2C=C(C(=CC2C1CC=3C=CC(=C(C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N+]4(CCC=5C=C(C(=CC5C4CC=6C=CC(=C(C6)OC)OC)OC)OC)C.C=1C=CC(=CC1)S(=O)(=O)[O-].C=1C=CC(=CC1)S(=O)(=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)S(=O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Lyophilization results in a pale yellow solid
|
Type
|
ADDITION
|
Details
|
a mixture of three isomers
|
Type
|
ADDITION
|
Details
|
The fractions containing the required isomer
|
Type
|
CUSTOM
|
Details
|
are collected
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
The dichloromethane solution is evaporated to dryness
|
Type
|
DISSOLUTION
|
Details
|
the residue dissolved in water
|
Name
|
cisatracurium besylate
|
Type
|
product
|
Smiles
|
C[N@@+]1(CCC=2C=C(C(=CC2[C@H]1CC=3C=CC(=C(C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N@+]4(CCC=5C=C(C(=CC5[C@H]4CC=6C=CC(=C(C6)OC)OC)OC)OC)C.C=1C=CC(=CC1)S(=O)(=O)[O-].C=1C=CC(=CC1)S(=O)(=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][N+:2]1([CH2:27][CH2:28][C:29]([O:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][O:37][C:38]([CH2:40][CH2:41][N+:42]2([CH3:67])[CH:51]([CH2:52][C:53]3[CH:54]=[CH:55][C:56]([O:61][CH3:62])=[C:57]([O:59][CH3:60])[CH:58]=3)[C:50]3[CH:49]=[C:48]([O:63][CH3:64])[C:47]([O:65][CH3:66])=[CH:46][C:45]=3[CH2:44][CH2:43]2)=[O:39])=[O:30])[CH:11]([CH2:12][C:13]2[CH:14]=[CH:15][C:16]([O:21][CH3:22])=[C:17]([O:19][CH3:20])[CH:18]=2)[C:10]2[CH:9]=[C:8]([O:23][CH3:24])[C:7]([O:25][CH3:26])=[CH:6][C:5]=2[CH2:4][CH2:3]1.[CH:68]1[CH:69]=[CH:70][C:71]([S:74]([O-:77])(=[O:76])=[O:75])=[CH:72][CH:73]=1.[CH:78]1[CH:79]=[CH:80][C:81]([S:84]([O-:87])(=[O:86])=[O:85])=[CH:82][CH:83]=1.ClCCl.C1(S(O)(=O)=O)C=CC=CC=1>CO>[CH3:67][N@@+:42]1([CH2:41][CH2:40][C:38]([O:37][CH2:36][CH2:35][CH2:34][CH2:33][CH2:32][O:31][C:29]([CH2:28][CH2:27][N@+:2]2([CH3:1])[C@H:11]([CH2:12][C:13]3[CH:14]=[CH:15][C:16]([O:21][CH3:22])=[C:17]([O:19][CH3:20])[CH:18]=3)[C:10]3[CH:9]=[C:8]([O:23][CH3:24])[C:7]([O:25][CH3:26])=[CH:6][C:5]=3[CH2:4][CH2:3]2)=[O:30])=[O:39])[C@H:51]([CH2:52][C:53]2[CH:54]=[CH:55][C:56]([O:61][CH3:62])=[C:57]([O:59][CH3:60])[CH:58]=2)[C:50]2[CH:49]=[C:48]([O:63][CH3:64])[C:47]([O:65][CH3:66])=[CH:46][C:45]=2[CH2:44][CH2:43]1.[CH:68]1[CH:69]=[CH:70][C:71]([S:74]([O-:77])(=[O:76])=[O:75])=[CH:72][CH:73]=1.[CH:78]1[CH:79]=[CH:80][C:81]([S:84]([O-:87])(=[O:86])=[O:85])=[CH:82][CH:83]=1 |f:0.1.2,6.7.8|
|
Name
|
atracurium besylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[N+]1(CCC=2C=C(C(=CC2C1CC=3C=CC(=C(C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N+]4(CCC=5C=C(C(=CC5C4CC=6C=CC(=C(C6)OC)OC)OC)OC)C.C=1C=CC(=CC1)S(=O)(=O)[O-].C=1C=CC(=CC1)S(=O)(=O)[O-]
|
Name
|
atracurium besylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[N+]1(CCC=2C=C(C(=CC2C1CC=3C=CC(=C(C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N+]4(CCC=5C=C(C(=CC5C4CC=6C=CC(=C(C6)OC)OC)OC)OC)C.C=1C=CC(=CC1)S(=O)(=O)[O-].C=1C=CC(=CC1)S(=O)(=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)S(=O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Lyophilization results in a pale yellow solid
|
Type
|
ADDITION
|
Details
|
a mixture of three isomers
|
Type
|
ADDITION
|
Details
|
The fractions containing the required isomer
|
Type
|
CUSTOM
|
Details
|
are collected
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
The dichloromethane solution is evaporated to dryness
|
Type
|
DISSOLUTION
|
Details
|
the residue dissolved in water
|
Name
|
cisatracurium besylate
|
Type
|
product
|
Smiles
|
C[N@@+]1(CCC=2C=C(C(=CC2[C@H]1CC=3C=CC(=C(C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N@+]4(CCC=5C=C(C(=CC5[C@H]4CC=6C=CC(=C(C6)OC)OC)OC)OC)C.C=1C=CC(=CC1)S(=O)(=O)[O-].C=1C=CC(=CC1)S(=O)(=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |